molecular formula C14H16N4.ClH<br>C14H17ClN4 B12666651 3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride CAS No. 84434-40-2

3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride

Cat. No.: B12666651
CAS No.: 84434-40-2
M. Wt: 276.76 g/mol
InChI Key: SITGMAABRQQNIR-UHFFFAOYSA-N
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Description

3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride is a chemical compound with the molecular formula C14H17ClN4. It is known for its applications in various scientific research fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an azo group (-N=N-) and two tolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride typically involves the diazotization of o-toluidine followed by coupling with 2,6-diaminotoluene. The reaction conditions often include acidic environments to facilitate the diazotization process. The final product is then isolated as a monohydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Products include nitroso compounds and quinones.

    Reduction: Products include primary and secondary amines.

    Substitution: Products include halogenated and nitrated derivatives.

Scientific Research Applications

3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in the study of enzyme interactions and as a staining agent.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(o-Tolylazo)toluene-2,6-diamine monohydrochloride
  • 3-(p-Tolylazo)toluene-2,6-diamine monohydrochloride
  • 3-(o-Tolylazo)aniline monohydrochloride

Uniqueness

3-(o-Tolylazo)toluene-2,6-diamine monohydrochloride is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and interaction with other molecules. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

84434-40-2

Molecular Formula

C14H16N4.ClH
C14H17ClN4

Molecular Weight

276.76 g/mol

IUPAC Name

2-methyl-4-[(2-methylphenyl)diazenyl]benzene-1,3-diamine;hydrochloride

InChI

InChI=1S/C14H16N4.ClH/c1-9-5-3-4-6-12(9)17-18-13-8-7-11(15)10(2)14(13)16;/h3-8H,15-16H2,1-2H3;1H

InChI Key

SITGMAABRQQNIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(C(=C(C=C2)N)C)N.Cl

Origin of Product

United States

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